2,6-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
2,6-Difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core, a benzamide moiety, and distinct substituents that modulate its pharmacological and physicochemical properties. The compound’s structure includes:
- Pyrazolo[3,4-d]pyrimidine scaffold: A bicyclic heteroaromatic system common in kinase inhibitors due to its ability to mimic purine nucleotides.
- 4-(Pyrrolidin-1-yl) substituent: Introduces basicity, which may improve solubility and target-binding interactions.
- 2,6-Difluorobenzamide: A meta-substituted benzamide contributing to electronic and steric effects critical for receptor affinity.
Properties
IUPAC Name |
2,6-difluoro-N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N6OS/c1-13(2)31-21-26-18(28-9-3-4-10-28)14-12-25-29(19(14)27-21)11-8-24-20(30)17-15(22)6-5-7-16(17)23/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDHLWKGVRCBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=C(C=CC=C3F)F)C(=N1)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS Number: 946211-58-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.5 g/mol. The structural complexity arises from the presence of a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity.
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent inhibition of protein kinases, particularly casein kinase 2 (CSNK2), which plays a crucial role in various cellular processes including cell proliferation and survival. The interaction with CSNK2 can lead to antiviral effects, making these compounds promising candidates for therapeutic development against viral infections such as SARS-CoV-2.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiviral activity. For instance, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have shown effectiveness against β-coronaviruses by inhibiting their replication in infected cells .
Case Studies
A notable study highlighted the compound's ability to inhibit CSNK2 activity effectively. The compound was tested alongside other derivatives to establish a SAR that indicated improved potency with specific substitutions at the 7-position of the pyrazolo core .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of β-coronavirus replication | |
| CSNK2 Inhibition | Potent inhibitor | |
| Cytotoxicity | Significant cytotoxic effects in vitro |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo ring and benzamide moiety have been explored to enhance potency and selectivity. For example, replacing certain functional groups has been shown to either improve solubility or increase metabolic stability without compromising antiviral efficacy .
Table 2: SAR Analysis
| Position on Scaffold | Modification | Effect on Activity |
|---|---|---|
| 7-position | Imidazole substitution | Improved solubility but reduced potency |
| 6-position | Alkyl chain extension | Increased CSNK2 inhibition |
| Benzamide moiety | Fluorination | Enhanced metabolic stability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s design aligns with kinase inhibitors but features unique substitutions. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: The target compound’s pyrazolo[3,4-d]pyrimidine core may offer superior kinase selectivity compared to diaminopyrimidine-based analogs (e.g., Compound 1) due to reduced off-target interactions . Fluorine substituents (vs. chlorine in Compounds 1–2) likely enhance metabolic stability and electron-withdrawing effects, improving binding to hydrophobic kinase pockets.
Substituent Impact: Isopropylthio vs. Pyrrolidin-1-yl vs. Piperidine/Hydroxypropan-2-ylamino: Pyrrolidine’s smaller ring size and higher basicity may optimize target engagement and pharmacokinetics.
Biological Activity :
- While specific IC50 data for the target compound is unavailable, Compound 1 exhibited EGFR T790M inhibition (IC50 < 100 nM) in . The target compound’s fluorine and pyrrolidine substituents could further improve potency against resistant mutations.
Research Findings and Hypotheses
- Selectivity: The pyrazolo[3,4-d]pyrimidine scaffold may reduce off-target effects observed in diaminopyrimidine analogs (e.g., Compound 1’s reported activity against non-EGFR kinases) .
- Synthetic Feasibility: The absence of stereocenters (vs. Compound 1’s chiral hydroxypropan-2-ylamino group) simplifies synthesis and scale-up.
Q & A
Q. Intermediate characterization :
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions .
- LC-MS for purity assessment and mass confirmation .
- Elemental analysis to validate stoichiometry .
Basic: Which analytical techniques are critical for verifying structural integrity and purity?
Answer:
- ¹H/¹³C NMR : Resolve aromatic protons (e.g., pyrazolo[3,4-d]pyrimidine core at δ 8.3–8.5 ppm) and fluorine substituents (e.g., 2,6-difluoro benzamide splitting patterns) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₂₃H₂₃F₂N₇OS) .
- HPLC with UV/Vis detection : Assess purity (>95%) using reverse-phase C18 columns and gradient elution .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Answer:
- Variable substituent synthesis : Modify the isopropylthio, pyrrolidine, or benzamide groups to generate analogs (e.g., replacing isopropylthio with methylthio or arylthio) .
- Biological testing :
- Computational docking : Model interactions with active sites (e.g., ATP-binding pockets) to rationalize activity trends .
Advanced: What experimental design principles optimize synthesis yield and purity?
Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent, catalyst loading) . Example: Flow chemistry systems for controlled diazomethane synthesis can reduce side reactions .
- Purification strategies :
Advanced: How can computational methods guide the design of derivatives with enhanced target binding?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity at the pyrazolo[3,4-d]pyrimidine core .
- Molecular dynamics (MD) simulations : Model ligand-protein interactions over time to assess binding stability .
- Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., fluorobenzamide vs. trifluoromethyl analogs) on binding affinity .
Advanced: How should researchers address contradictory biological assay data?
Answer:
- Assay validation :
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
- Data reconciliation : Cross-validate SPR, ITC, and cellular assay results to distinguish artifacts from true activity .
Advanced: What strategies enable the synthesis of PROTACs incorporating this compound for dual protein degradation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
